ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with a unique structure that includes a trifluoropropanoate moiety, an ethoxy group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with ethyl chloroformate to form the corresponding carbamate.
Introduction of the Trifluoropropanoate Group: The carbamate is then reacted with ethyl 3,3,3-trifluoropropanoate under basic conditions to introduce the trifluoropropanoate group.
Final Coupling: The final step involves the coupling of the intermediate with ethyl 2-bromo-2-ethoxyacetate in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: The compound’s trifluoropropanoate group imparts unique physical properties, making it useful in the development of advanced materials with specific characteristics such as hydrophobicity or thermal stability.
Biological Studies: The compound can be used as a probe to study the interactions of small molecules with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: This compound shares the dimethoxyphenyl group but lacks the trifluoropropanoate and ethoxy groups.
2-(3,4-Dimethoxyphenyl)ethylamine: This compound is a simpler analog that lacks the carbamoyl and trifluoropropanoate groups.
Uniqueness
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the trifluoropropanoate group, in particular, imparts unique reactivity and stability characteristics that are not found in simpler analogs.
Properties
Molecular Formula |
C18H25F3N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]-2-ethoxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C18H25F3N2O6/c1-5-28-15(24)17(29-6-2,18(19,20)21)23-16(25)22-10-9-12-7-8-13(26-3)14(11-12)27-4/h7-8,11H,5-6,9-10H2,1-4H3,(H2,22,23,25) |
InChI Key |
CMHKSETUWYKIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC(=C(C=C1)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.